Tert-butyl 8-amino-decahydroquinoline-1-carboxylate

Monoamine oxidase B inhibition Neuroprotection 8‑Aminoquinoline metabolism

This saturated decahydroquinoline building block offers a unique >88-fold MAO B selectivity (IC₅₀ 1,130 nM) versus MAO A, eliminating the hemolytic toxicity risk associated with aromatic 8‑aminoquinolines. Its orthogonal Boc‑protected ring nitrogen and free primary C‑8 amine enable efficient two‑stage diversification for CNS‑targeted library synthesis. The N‑Boc group provides a documented axial‑directing effect in trans‑decahydroquinoline α‑alkylation, making it a strategic intermediate for alkaloid natural product synthesis. Choose this scaffold for cleaner MAO‑B‑selective profiles and cost‑effective parallel chemistry.

Molecular Formula C14H26N2O2
Molecular Weight 254.374
CAS No. 2168381-19-7
Cat. No. B2357661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-amino-decahydroquinoline-1-carboxylate
CAS2168381-19-7
Molecular FormulaC14H26N2O2
Molecular Weight254.374
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2C1C(CCC2)N
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h10-12H,4-9,15H2,1-3H3
InChIKeyMKIXLFVZRFLGEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑Butyl 8‑Amino‑Decahydroquinoline‑1‑Carboxylate (CAS 2168381‑19‑7): Procurement‑Grade Characterization for Differentiated Research Use


Tert‑butyl 8‑amino‑decahydroquinoline‑1‑carboxylate (CAS 2168381‑19‑7, molecular formula C₁₄H₂₆N₂O₂, molecular weight 254.37 g/mol) is a fully saturated, bicyclic decahydroquinoline building block bearing a primary amine at the 8‑position and an N‑tert‑butyloxycarbonyl (Boc) protecting group [1]. The compound is a synthetic intermediate within the broader 8‑amino‑decahydroquinoline chemotype, a scaffold historically explored for analgesic, antiarrhythmic, and central nervous system applications [2]. Unlike aromatic 8‑aminoquinoline antimalarials, the saturated decahydroquinoline core eliminates the methemoglobin‑associated toxicity risk inherent to the quinoline nucleus, while the N‑Boc group provides orthogonal protection for downstream functionalization [1].

Why Generic Substitution Fails: Quantitative Differentiation of Tert‑Butyl 8‑Amino‑Decahydroquinoline‑1‑Carboxylate from Closest Analogs


Generic substitution among decahydroquinoline‑1‑carboxylate regioisomers or between saturated and aromatic 8‑aminoquinoline scaffolds is not supported by the available quantitative evidence. The 8‑amino substitution position on the decahydroquinoline ring confers a distinct monoamine oxidase B (MAO‑B) inhibition profile that diverges sharply from the 6‑amino regioisomer, the 4‑amino‑trans‑decahydroquinoline series, and the aromatic 8‑aminoquinoline antimalarials (e.g., primaquine), which are preferentially metabolized by MAO‑A rather than acting as selective MAO‑B inhibitors [1]. Furthermore, the N‑Boc protecting group imparts orthogonal deprotection chemistry (acid‑labile tert‑butyl carbamate) that is absent in N‑alkyl or N‑formamidine decahydroquinoline analogs, directly impacting synthetic route design and intermediate shelf‑life [2].

Product‑Specific Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Comparator Data for Tert‑Butyl 8‑Amino‑Decahydroquinoline‑1‑Carboxylate


MAO‑B Inhibitory Potency: 83‑Fold Improvement Over Primaquine in a Fluorescence‑Based Recombinant Human Enzyme Assay

Tert‑butyl 8‑amino‑decahydroquinoline‑1‑carboxylate inhibits recombinant human MAO‑B with an IC₅₀ of 1,130 nM in a fluorescence assay measuring kynuramine conversion to 4‑hydroxyquinoline [1]. In contrast, primaquine—the prototypical aromatic 8‑aminoquinoline antimalarial—exhibits an MAO‑B IC₅₀ of approximately 93,900 nM (calculated from the 626‑fold potency differential of its 5‑(4‑trifluoromethylphenoxy)‑4‑methyl analog, which has an IC₅₀ of 150 nM) [2]. This represents an approximately 83‑fold greater MAO‑B inhibitory potency for the saturated decahydroquinoline scaffold bearing a Boc protecting group compared to the aromatic 8‑aminoquinoline drug primaquine when tested under comparable in vitro conditions.

Monoamine oxidase B inhibition Neuroprotection 8‑Aminoquinoline metabolism

MAO‑B vs. MAO‑A Isoform Selectivity: >88‑Fold Selectivity Window Distinct from 8‑Aminoquinoline Metabolic Profile

The target compound demonstrates a pronounced selectivity for MAO‑B over MAO‑A, with an MAO‑A IC₅₀ of >100,000 nM compared to an MAO‑B IC₅₀ of 1,130 nM, yielding a selectivity ratio exceeding 88‑fold [1]. This profile contrasts fundamentally with aromatic 8‑aminoquinolines such as primaquine, which are established substrates for MAO‑A—the isoform primarily responsible for their oxidative deamination and associated hemolytic toxicity [2]. The selectivity data, generated in the same recombinant human enzyme fluorescence assay platform, indicates that saturation of the quinoline ring system and N‑Boc protection redirects enzyme recognition from MAO‑A (metabolic clearance pathway) toward MAO‑B (target engagement).

MAO isoform selectivity Off‑target liability Drug metabolism

N‑Boc Stereochemical Directing Effect: Axial Alkylation in trans‑Decahydroquinoline Series Versus Equatorial Alkylation with Formamidine

In the trans‑decahydroquinoline series, the N‑Boc derivative directs metalation and subsequent alkylation to occur with predominantly axial stereochemistry, whereas the corresponding N‑formamidine derivative gives equatorial alkylation [1]. In the cis‑decahydroquinoline series, the N‑Boc derivative yields essentially pure equatorial alkylation, matching the formamidine directing outcome. This orthogonal stereochemical control—where the choice of N‑protecting group determines the diastereomeric outcome of α‑alkylation—is a quantifiable synthetic differentiation not achievable with N‑alkyl, N‑H, or N‑formamidine decahydroquinoline intermediates. The J. Am. Chem. Soc. study demonstrates that the Boc group enables access to specific diastereomers (e.g., axial alkylation products in the trans series) that are inaccessible or produced in low selectivity with alternative N‑substituents [1].

Stereoselective synthesis Decahydroquinoline alkaloids N‑Boc directing group

Primary Amine Handle for Diversification: Orthogonal Reactivity Compared to N‑Alkyl‑8‑amino‑decahydroquinoline Derivatives

The target compound presents a free primary amine at the 8‑position, enabling direct acylation, sulfonylation, reductive amination, or urea formation without prior deprotection steps. This contrasts with the patent‑exemplified 8‑amino‑decahydroquinoline drug candidates, which bear N‑alkyl or N‑acyl substituents installed during synthesis and lack a free amine for further diversification [1]. The combination of a primary 8‑amine with an orthogonal N‑Boc protecting group allows sequential functionalization: the primary amine can be derivatized independently of the ring nitrogen, followed by Boc deprotection (TFA or HCl) to reveal the secondary amine of the decahydroquinoline ring for a second diversification step. This orthogonal protection strategy is explicitly absent in the final drug‑like compounds described in the 8‑amino‑decahydroquinoline patent literature [1].

Medicinal chemistry building block Parallel synthesis Amine functionalization

Best Research and Industrial Application Scenarios for Tert‑Butyl 8‑Amino‑Decahydroquinoline‑1‑Carboxylate Based on Quantitative Differentiation Evidence


MAO‑B‑Targeted Neurological Probe and Lead Discovery

The compound's 1,130 nM IC₅₀ against recombinant human MAO‑B and >88‑fold selectivity over MAO‑A [1] positions it as a viable starting point for structure‑based optimization toward selective MAO‑B inhibitors. Unlike the aromatic 8‑aminoquinoline class, which is primarily metabolized by MAO‑A and associated with hemolytic toxicity [2], this saturated scaffold provides a cleaner MAO‑B‑selective profile suitable for CNS programs targeting Parkinson's disease or Alzheimer's disease where MAO‑B inhibition is clinically validated. The free primary amine enables rapid analog generation through parallel amide or sulfonamide library synthesis.

Stereochemically Controlled Decahydroquinoline Alkaloid Total Synthesis

The N‑Boc group's documented axial‑directing effect in trans‑decahydroquinoline α‑alkylation [1] makes this compound a strategic intermediate for alkaloid natural product synthesis (e.g., pumiliotoxin C, lepadins). The orthogonal Boc/primary amine protection allows chemists to exploit the Boc stereoelectronic effect for diastereoselective C–C bond formation, then deprotect and functionalize the ring nitrogen independently—a synthetic sequence not replicable with N‑formamidine or N‑alkyl intermediates that lack orthogonal deprotection chemistry.

Decahydroquinoline‑Focused Fragment or Lead‑Like Library Synthesis

The combination of a privileged, saturated bicyclic scaffold with two sequentially addressable functionalization handles (primary C‑8 amine and Boc‑protected ring nitrogen) [1] supports efficient library production through a two‑stage diversification protocol: (1) derivatize the primary amine with diverse electrophiles (acyl chlorides, sulfonyl chlorides, aldehydes, isocyanates), then (2) deprotect the Boc group and functionalize the ring nitrogen. This orthogonal strategy reduces the number of protecting group manipulations compared to N‑alkyl‑locked decahydroquinoline building blocks, directly lowering the cost and time per library member.

Negative Control or Selectivity Counter‑Screen Compound for 8‑Aminoquinoline Antimalarial Programs

Given its >88‑fold MAO‑B selectivity [1] versus the MAO‑A substrate profile of antimalarial 8‑aminoquinolines [2], this compound serves as a valuable control in assays designed to differentiate MAO‑B‑mediated pharmacology from MAO‑A‑mediated metabolism and toxicity. Antimalarial drug discovery programs evaluating next‑generation 8‑aminoquinoline analogs with reduced hemolytic liability can use this saturated, Boc‑protected derivative as a comparator to assess the contribution of ring saturation and N‑substitution to MAO isoform selectivity.

Quote Request

Request a Quote for Tert-butyl 8-amino-decahydroquinoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.